Ethylene bis(2-bromoisobutyrate)

Description

The exact mass of the compound Ethylene bis(2-bromoisobutyrate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethylene bis(2-bromoisobutyrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylene bis(2-bromoisobutyrate) including the price, delivery time, and more detailed information at info@benchchem.com.

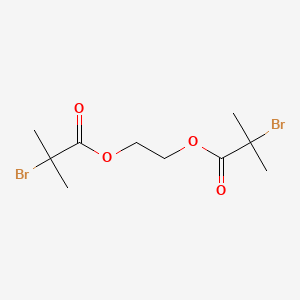

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-2-methylpropanoyl)oxyethyl 2-bromo-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Br2O4/c1-9(2,11)7(13)15-5-6-16-8(14)10(3,4)12/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBJLEZUJMQIHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCCOC(=O)C(C)(C)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

467254-02-0 | |

| Details | Compound: Poly(oxy-1,2-ethanediyl), α-(2-bromo-2-methyl-1-oxopropyl)-ω-(2-bromo-2-methyl-1-oxopropoxy)- | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-bromo-2-methyl-1-oxopropyl)-ω-(2-bromo-2-methyl-1-oxopropoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467254-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50627923 | |

| Record name | Ethane-1,2-diyl bis(2-bromo-2-methylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248603-11-4 | |

| Record name | Ethane-1,2-diyl bis(2-bromo-2-methylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Infineum UK Ltd | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethylene bis(2-bromoisobutyrate)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of ethylene (B1197577) bis(2-bromoisobutyrate), a key difunctional initiator used in Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful technique for creating well-defined polymers with controlled molecular weights and architectures, making this initiator a valuable tool in the development of advanced materials for drug delivery and other biomedical applications. This document details the experimental protocols for its synthesis and purification, along with a thorough analysis of its structural and chemical properties through various characterization techniques.

Synthesis of Ethylene bis(2-bromoisobutyrate)

The synthesis of ethylene bis(2-bromoisobutyrate) is typically achieved through the esterification of ethylene glycol with 2-bromoisobutyryl bromide in the presence of a base, such as triethylamine (B128534), to neutralize the hydrobromic acid byproduct.[1] Dichloromethane (B109758) is commonly used as the solvent for this reaction.

Synthesis Reaction Pathway

The reaction proceeds as a nucleophilic acyl substitution where the hydroxyl groups of ethylene glycol attack the carbonyl carbon of 2-bromoisobutyryl bromide.

Experimental Protocol: Synthesis

This protocol is adapted from a reported procedure.[1]

Materials:

-

Ethylene glycol

-

2-Bromoisobutyryl bromide

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen gas

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Standard glassware for extraction and filtration

Procedure:

-

To a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethylene glycol (8 mL, 0.14 mol) under a nitrogen atmosphere.

-

Add anhydrous dichloromethane (700 mL) to the flask.

-

Add triethylamine (60 mL, 3 equivalents) to the reaction mixture via a syringe and cool the flask to 0°C using an ice bath.

-

Add 2-bromoisobutyryl bromide (37.6 mL, 2.5 equivalents) dropwise to the stirred solution over a period of one hour using the dropping funnel.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, and then let it warm to room temperature and stir overnight.

Experimental Protocol: Purification

-

Filter the reaction mixture to remove the triethylammonium bromide salt precipitate.

-

Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate, to obtain a light brown solid with a yield of approximately 78%.[1]

Characterization of Ethylene bis(2-bromoisobutyrate)

The successful synthesis and purity of ethylene bis(2-bromoisobutyrate) are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and elemental analysis.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆Br₂O₄ | [2][3] |

| Molecular Weight | 360.04 g/mol | [2][3] |

| Appearance | Solid | [4] |

| Melting Point | 45-49 °C | [2][3][4] |

| CAS Number | 248603-11-4 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound.

¹H NMR (400 MHz, CDCl₃): [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.40 | s | 4H | -O-CH₂-CH₂-O- |

| 1.95 | s | 12H | -C(CH₃)₂-Br |

¹³C NMR (100 MHz, CDCl₃): [1]

| Chemical Shift (δ) ppm | Assignment |

| 171.5 | C=O |

| 63.2 | -O-CH₂-CH₂-O- |

| 55.8 | -C(CH₃)₂-Br |

| 30.7 | -C(CH₃)₂-Br |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

FT-IR (KBr, cm⁻¹): [1]

| Wavenumber (cm⁻¹) | Assignment |

| 2985 | C-H stretch (asymmetric) |

| 1735 | C=O stretch (ester) |

| 1388, 1370 | -C(CH₃)₂ gem-dimethyl split |

| 1275 | C-O stretch |

| 1160, 1110 | C-O-C stretch |

| 600 | C-Br stretch |

Elemental Analysis

Elemental analysis provides the percentage composition of elements in the compound, which can be compared with the theoretical values to confirm its purity.

| Element | Theoretical % |

| Carbon (C) | 33.36 |

| Hydrogen (H) | 4.48 |

| Bromine (Br) | 44.38 |

| Oxygen (O) | 17.77 |

Experimental Workflow

The overall workflow from synthesis to characterization is a systematic process to ensure the desired product is obtained with high purity.

References

Ethylene bis(2-bromoisobutyrate) chemical properties and solubility

An In-Depth Technical Guide to Ethylene (B1197577) bis(2-bromoisobutyrate) for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and applications of Ethylene bis(2-bromoisobutyrate), a key compound in polymer chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development who are interested in the use of this bifunctional initiator for controlled radical polymerization.

Core Chemical Properties

Ethylene bis(2-bromoisobutyrate), also known by its synonyms 1,2-Bis(2'-bromoisobutyryloxy)ethane and 2f-BiB, is a solid at room temperature.[1][2] It is a crucial initiator in Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined polymers with controlled molecular weights and functionalities.[2]

Table 1: Physicochemical Properties of Ethylene bis(2-bromoisobutyrate)

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆Br₂O₄ | [3][4] |

| Molecular Weight | 360.04 g/mol | [3][4] |

| CAS Number | 248603-11-4 | [3][4] |

| Appearance | White to off-white or beige powder | [3] |

| Melting Point | 45-49 °C | [3][4] |

| Boiling Point | 344.5 ± 22.0 °C (Predicted) | [4] |

| Density | 1.585 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | >110 °C | [4] |

Solubility Profile

Detailed quantitative solubility data for Ethylene bis(2-bromoisobutyrate) is not extensively documented in publicly available literature. However, its use in various organic synthesis and polymerization protocols provides significant insight into its solubility characteristics. It is frequently used in organic solvents, indicating good solubility in these media.

A structurally related compound, Ethyl 2-bromoisobutyrate, is reported to be soluble in common organic solvents such as ethanol, ether, ethyl acetate, dichloromethane (B109758), and dimethyl sulfoxide, while being insoluble in water.[1][5][6] This suggests a similar solubility profile for Ethylene bis(2-bromoisobutyrate). Experimental protocols confirm its use in solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), toluene, and xylene.[7][8]

Table 2: Qualitative Solubility of Ethylene bis(2-bromoisobutyrate)

| Solvent | Solubility | Inferred From |

| Dichloromethane (DCM) | Soluble | Synthesis Protocols[9] |

| Dimethylformamide (DMF) | Soluble | ATRP Protocols[7] |

| Tetrahydrofuran (THF) | Soluble | ATRP Protocols[7] |

| Toluene | Soluble | Synthesis & ATRP Protocols[8][10] |

| Xylene | Soluble | ATRP Protocols[8] |

| Water | Insoluble | General properties of similar compounds[1][5][6] |

Experimental Protocols

Ethylene bis(2-bromoisobutyrate) is primarily utilized as a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP). This allows for the growth of polymer chains from both ends of the molecule, leading to the formation of telechelic polymers or block copolymers.

Synthesis of Ethylene bis(2-bromoisobutyrate)

A common method for the synthesis of Ethylene bis(2-bromoisobutyrate) involves the esterification of ethylene glycol with 2-bromoisobutyryl bromide.[9]

Materials:

-

Ethylene glycol

-

Anhydrous dichloromethane (DCM)

-

2-Bromoisobutyryl bromide

-

Nitrogen gas

-

Magnetic stirrer

-

Dropping funnel

-

Round-bottom flask

Procedure:

-

To a 2 L three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethylene glycol (8 mL, 0.14 mol) under a nitrogen atmosphere.

-

Add anhydrous dichloromethane (700 mL) to the flask.

-

Add triethylamine (60 mL, 3 eq.) to the reaction mixture using a deoxygenated syringe and cool the mixture to 0 °C.

-

Add 2-Bromoisobutyryl bromide (37.6 mL, 2.5 eq.) dropwise to the reaction mixture over one hour via the dropping funnel under a nitrogen atmosphere.

-

The reaction is typically stirred for a period to ensure completion, followed by purification steps to isolate the final product.

Atom Transfer Radical Polymerization (ATRP) using Ethylene bis(2-bromoisobutyrate)

The following is a representative protocol for the polymerization of a vinyl monomer, such as styrene, using Ethylene bis(2-bromoisobutyrate) as the initiator.[7]

Materials:

-

Styrene (monomer)

-

Ethylene bis(2-bromoisobutyrate) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anhydrous solvent (e.g., toluene, DMF)

-

Nitrogen or Argon gas

-

Schlenk flask

-

Magnetic stirrer

Procedure:

-

Add CuBr and a magnetic stir bar to a dry Schlenk flask.

-

Seal the flask and deoxygenate by performing three freeze-pump-thaw cycles.

-

Under an inert atmosphere (Nitrogen or Argon), add the solvent, monomer (styrene), and ligand (PMDETA).

-

Subject the mixture to another three freeze-pump-thaw cycles to ensure an oxygen-free environment.

-

Inject the initiator, Ethylene bis(2-bromoisobutyrate), into the flask to start the polymerization.

-

Place the flask in a preheated oil bath at the desired temperature and stir.

-

After the desired reaction time, terminate the polymerization by exposing the reaction mixture to air and diluting it with a suitable solvent.

-

Purify the resulting polymer by precipitation in a non-solvent (e.g., cold methanol (B129727) or hexane).

Applications in Research and Development

Ethylene bis(2-bromoisobutyrate) is a versatile tool in polymer chemistry with significant applications in materials science and biomedical research.

-

Polymer Chemistry : It serves as a crosslinking agent to enhance the mechanical properties and thermal stability of polymers used in coatings and adhesives.[11]

-

Biomedical Research : This compound is employed in the synthesis of biodegradable polymers for drug delivery systems, facilitating the controlled release of therapeutics.[11]

-

Materials Science : It is used to create advanced composite materials with improved strength and durability, which are valuable in the aerospace and automotive industries.[11]

-

Surface Modification : Ethylene bis(2-bromoisobutyrate) is applied to modify surfaces to improve adhesion properties in paints and sealants.[11]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 二溴代异丁酸乙二醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. guidechem.com [guidechem.com]

- 5. Ethyl 2-bromoisobutyrate, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. What is Ethyl 2-bromoisobutyrate?_Chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. ATRPの典型的な重合方法 [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Ethylene bis(2-bromoisobutyrate) for Researchers and Drug Development Professionals

Ethylene (B1197577) bis(2-bromoisobutyrate) is a key chemical compound primarily utilized as a difunctional initiator in controlled radical polymerization, specifically Atom Transfer Radical Polymerization (ATRP).[1][2][3] Its symmetrical structure allows for the synthesis of well-defined, difunctional polymers and block copolymers with a high degree of control over molecular weight and narrow molecular weight distributions.[1] This attribute makes it particularly valuable in the fields of polymer chemistry, materials science, and biomedical research, including the development of advanced drug delivery systems.[4]

Chemical and Physical Properties

The fundamental properties of Ethylene bis(2-bromoisobutyrate) are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| CAS Number | 248603-11-4 |

| Molecular Formula | C₁₀H₁₆Br₂O₄ |

| Molecular Weight | 360.04 g/mol [2] |

| Appearance | White to off-white or beige powder/solid[5] |

| Melting Point | 45-49 °C[5][6] |

| Boiling Point | 344.5 ± 22.0 °C (Predicted)[6] |

| Purity | Typically ≥ 97% |

| Synonyms | 1,2-Bis(2'-bromoisobutyryloxy)ethane, 2f-BiB, Ethane-1,2-diyl bis(2-bromo-2-methylpropanoate), EBIB, Difunctional initiator[3][6] |

| InChI Key | ZPBJLEZUJMQIHC-UHFFFAOYSA-N[5] |

| SMILES String | CC(C)(Br)C(=O)OCCOC(=O)C(C)(C)Br[5] |

Mechanism of Action in ATRP

Ethylene bis(2-bromoisobutyrate) serves as a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP). The two bromoisobutyrate groups at either end of the ethylene glycol core can independently initiate the polymerization of vinyl monomers in the presence of a transition metal catalyst (typically a copper complex) and a ligand. This process allows for the simultaneous growth of two polymer chains from a central core, leading to the formation of ABA-type triblock copolymers or other symmetrically functionalized polymers. The controlled nature of ATRP enables the precise design of polymer architectures, which is crucial for applications in drug delivery, where polymer structure dictates properties like drug loading, release kinetics, and biocompatibility.

The following diagram illustrates the general workflow for synthesizing an ABA triblock copolymer using Ethylene bis(2-bromoisobutyrate) as a difunctional initiator via ATRP.

Applications in Research and Drug Development

The primary application of Ethylene bis(2-bromoisobutyrate) is in the synthesis of well-defined polymers.[1] In the context of drug development, this initiator is instrumental in creating amphiphilic block copolymers that can self-assemble into micelles or vesicles.[4] These nanostructures can encapsulate hydrophobic drugs, enhancing their solubility and enabling targeted delivery. For instance, block copolymers synthesized using this initiator, such as those with polyethylene (B3416737) glycol (PEG) and a hydrophobic block, are explored for creating long-circulating drug carriers.[4][7]

Experimental Protocols

Below are detailed methodologies for the synthesis of Ethylene bis(2-bromoisobutyrate) and its subsequent use in a typical ATRP reaction to form a block copolymer.

1. Synthesis of Ethylene bis(2-bromoisobutyrate) Initiator

This protocol is adapted from a reported procedure for synthesizing the difunctional initiator.[8]

-

Materials:

-

Ethylene glycol

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (TEA)

-

2-Bromoisobutyryl bromide

-

Nitrogen gas supply

-

Standard glassware (round-bottom flask, dropping funnel)

-

-

Procedure:

-

To a 2 L three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethylene glycol (8 mL, 0.14 mol) under a nitrogen atmosphere.[8]

-

Add 700 mL of anhydrous dichloromethane to the flask.[8]

-

Add triethylamine (60 mL, 3 equivalents) to the reaction mixture using a deoxygenated syringe and cool the flask to 0 °C in an ice bath.[8]

-

Add 2-bromoisobutyryl bromide (37.6 mL, 2.5 equivalents) dropwise to the stirred solution over one hour via the dropping funnel, maintaining the nitrogen atmosphere.[8]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or ¹H NMR.

-

Once the reaction is complete, filter the solution to remove the triethylammonium (B8662869) bromide salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

-

2. Synthesis of a Triblock Copolymer via ATRP

This protocol provides a general procedure for synthesizing a triblock copolymer using Ethylene bis(2-bromoisobutyrate) as the initiator. This example outlines the synthesis of poly(styrene-b-n-butyl acrylate-b-styrene).[9]

-

Materials:

-

Ethylene bis(2-bromoisobutyrate) (initiator)

-

Styrene (B11656) (monomer for outer blocks)

-

n-Butyl acrylate (B77674) (monomer for center block)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

-

Nitrogen or Argon gas supply

-

Schlenk flasks

-

-

Procedure:

-

Step 1: Synthesis of Poly(n-butyl acrylate) Macroinitiator

-

In a Schlenk flask, add Ethylene bis(2-bromoisobutyrate), n-butyl acrylate, and anisole.

-

In a separate Schlenk flask, add CuBr and PMDETA under an inert atmosphere.

-

Deoxygenate both flasks by subjecting them to several freeze-pump-thaw cycles.

-

Transfer the catalyst solution to the monomer/initiator solution to start the polymerization.

-

Place the reaction flask in a thermostatically controlled oil bath at the desired temperature (e.g., 90 °C).[10]

-

Monitor the monomer conversion over time by taking samples and analyzing them via ¹H NMR or Gas Chromatography (GC).

-

Once the desired molecular weight is achieved, stop the polymerization by cooling the flask and exposing the contents to air.

-

Purify the resulting Br-poly(n-butyl acrylate)-Br macroinitiator by precipitation in a non-solvent (e.g., cold methanol) and dry under vacuum.

-

-

Step 2: Chain Extension with Styrene to form the Triblock Copolymer

-

In a Schlenk flask, dissolve the purified poly(n-butyl acrylate) macroinitiator and styrene monomer in a suitable solvent.

-

Prepare the catalyst solution (CuBr/PMDETA) in a separate Schlenk flask as in Step 1.

-

Deoxygenate both flasks.

-

Initiate the second polymerization by transferring the catalyst solution to the macroinitiator/monomer solution.

-

Allow the reaction to proceed at the desired temperature until the target molecular weight for the polystyrene blocks is reached.

-

Terminate the reaction and purify the final poly(styrene-b-n-butyl acrylate-b-styrene) triblock copolymer using precipitation.

-

-

Safety and Handling

Ethylene bis(2-bromoisobutyrate) is classified as a hazardous substance and requires careful handling.

-

Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[5][6]

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[5][6]

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[5][6]

-

-

General Advice: Always consult the Safety Data Sheet (SDS) before use.[11] Handle in a well-ventilated area, preferably a fume hood. Avoid dust formation and inhalation.[11] In case of accidental exposure, seek immediate medical attention.[11]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Ethylene bis(2-bromoisobutyrate) 97 248603-11-4 [sigmaaldrich.com]

- 3. Ethylene bis(2-bromoisobutyrate) [polymersource.ca]

- 4. mdpi.com [mdpi.com]

- 5. Ethylene bis(2-bromoisobutyrate) 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Ethylene bis(2-bromoisobutyrate) , 97% , 248603-11-4 - CookeChem [cookechem.com]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Ethylene bis(2-bromoisobutyrate) as a Difunctional Initiator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) bis(2-bromoisobutyrate) (EBIB) is a widely utilized and commercially available difunctional initiator for Atom Transfer Radical Polymerization (ATRP).[1][2][3] Its symmetrical structure allows for the simultaneous growth of two polymer chains from a central core, making it an ideal candidate for the synthesis of well-defined polymers with controlled molecular weight, low polydispersity, and specific architectures, such as ABA triblock copolymers.[4][5] This guide provides a comprehensive overview of EBIB, including its synthesis, physical and chemical properties, and detailed protocols for its use in ATRP of various monomers.

Core Properties of Ethylene bis(2-bromoisobutyrate)

Ethylene bis(2-bromoisobutyrate) is a solid at room temperature with a melting point in the range of 45-49 °C.[2][] It is crucial to have a thorough understanding of its chemical and physical properties for its effective application in polymerization reactions.

| Property | Value |

| Synonyms | 1,2-Bis(2′-bromoisobutyryloxy)ethane, Ethane-1,2-diyl bis(2-bromo-2-methylpropanoate), 2f-BiB, EBIB |

| CAS Number | 248603-11-4 |

| Molecular Formula | C₁₀H₁₆Br₂O₄[] |

| Molecular Weight | 360.04 g/mol [] |

| Appearance | White to off-white solid/powder[] |

| Melting Point | 45-49 °C[2] |

| Boiling Point | 65-67 °C at 11 mmHg |

| Purity | Typically >97% |

| Storage | 2-8°C[] |

Synthesis of Ethylene bis(2-bromoisobutyrate)

The synthesis of Ethylene bis(2-bromoisobutyrate) is a straightforward esterification reaction between ethylene glycol and 2-bromoisobutyryl bromide in the presence of a base, typically triethylamine, to neutralize the HBr byproduct.

Experimental Protocol: Synthesis of EBIB[1]

-

Reaction Setup: A 2 L three-neck round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Initial Reagents: Ethylene glycol (8 mL, 0.14 mol) and anhydrous dichloromethane (B109758) (700 mL) are added to the flask. The solution is cooled to 0 °C in an ice bath.

-

Base Addition: Triethylamine (60 mL, 0.43 mol, 3 equivalents) is added to the reaction mixture via a syringe.

-

Acyl Halide Addition: 2-Bromoisobutyryl bromide (37.6 mL, 0.30 mol, 2.1 equivalents) is added dropwise to the stirred solution over one hour using the dropping funnel.

-

Reaction: The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction mixture is filtered to remove the triethylammonium (B8662869) bromide salt. The filtrate is concentrated under reduced pressure. The residue is dissolved in chloroform (B151607) (300 mL) and washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation. The crude product is purified by recrystallization from a suitable solvent such as ethanol (B145695) or by column chromatography to yield the final product.

Atom Transfer Radical Polymerization (ATRP) using EBIB

As a difunctional initiator, EBIB enables the synthesis of polymers with a central ethylene glycol unit and two polymer chains growing outwards. This is particularly advantageous for creating telechelic polymers and ABA triblock copolymers.

General Mechanism of ATRP with a Difunctional Initiator

The mechanism involves the reversible activation of the dormant species (polymer chains with terminal bromine atoms) by a transition metal complex (e.g., Cu(I)/Ligand) to form active propagating radicals. The difunctional nature of EBIB means this process occurs at both ends of the initiator molecule.

Caption: General mechanism of ATRP initiated by a difunctional initiator.

Experimental Workflow for a Typical ATRP

The following diagram illustrates a standard workflow for conducting an ATRP experiment using EBIB.

Caption: A typical experimental workflow for ATRP.

Data Presentation: Polymerization of Various Monomers

The following tables summarize representative data from ATRP of different monomers initiated by Ethylene bis(2-bromoisobutyrate).

Polymerization of Styrene (B11656)

Conditions: Bulk polymerization, [Styrene]:[EBIB]:[CuBr]:[PMDETA] = 200:1:2:2, Temperature = 110 °C.

| Time (h) | Conversion (%) | Mₙ ( g/mol , theoretical) | Mₙ ( g/mol , experimental) | PDI (Mₙ/Mₙ) |

| 1 | 15 | 3,120 | 3,300 | 1.15 |

| 2 | 32 | 6,656 | 6,800 | 1.12 |

| 4 | 65 | 13,520 | 13,700 | 1.10 |

| 6 | 85 | 17,680 | 17,500 | 1.13 |

| 8 | 92 | 19,136 | 18,900 | 1.18 |

Polymerization of Methyl Methacrylate (B99206) (MMA)

Conditions: 50% (v/v) in anisole (B1667542), [MMA]:[EBIB]:[CuBr]:[PMDETA] = 200:1:1:2, Temperature = 90 °C.

| Time (h) | Conversion (%) | Mₙ ( g/mol , theoretical) | Mₙ ( g/mol , experimental) | PDI (Mₙ/Mₙ) |

| 0.5 | 21 | 4,200 | 4,500 | 1.25 |

| 1 | 45 | 9,000 | 9,300 | 1.20 |

| 2 | 78 | 15,600 | 15,200 | 1.15 |

| 3 | 91 | 18,200 | 17,900 | 1.18 |

| 4 | 95 | 19,000 | 18,500 | 1.22 |

Polymerization of n-Butyl Acrylate (B77674) (nBA)

Conditions: 50% (v/v) in anisole, [nBA]:[EBIB]:[CuBr]:[PMDETA] = 150:1:1:2, Temperature = 60 °C.

| Time (h) | Conversion (%) | Mₙ ( g/mol , theoretical) | Mₙ ( g/mol , experimental) | PDI (Mₙ/Mₙ) |

| 1 | 25 | 4,800 | 5,100 | 1.18 |

| 2 | 52 | 9,984 | 10,200 | 1.15 |

| 4 | 85 | 16,320 | 16,000 | 1.12 |

| 6 | 96 | 18,432 | 18,100 | 1.14 |

Experimental Protocols

Detailed methodologies for key polymerization reactions are provided below.

Protocol 1: ATRP of Styrene[7]

-

Reagents: Styrene (St), Ethylene bis(2-bromoisobutyrate) (EBIB), Copper(I) bromide (CuBr), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).

-

Procedure: a. To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (28.7 mg, 0.2 mmol) and EBIB (36.0 mg, 0.1 mmol). b. Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times. c. Add degassed styrene (2.08 g, 20 mmol) and degassed PMDETA (41.6 µL, 0.2 mmol) to the flask via nitrogen-purged syringes. d. Place the flask in a preheated oil bath at 110 °C and stir. e. After the desired time, cool the flask to room temperature and open it to air to quench the polymerization. f. Dissolve the reaction mixture in tetrahydrofuran (B95107) (THF) and pass it through a short column of neutral alumina to remove the copper catalyst. g. Precipitate the polymer by adding the THF solution to an excess of cold methanol. h. Filter and dry the polymer under vacuum at 60 °C overnight.

Protocol 2: ATRP of Methyl Methacrylate (MMA)[8]

-

Reagents: Methyl methacrylate (MMA), Ethylene bis(2-bromoisobutyrate) (EBIB), Copper(I) bromide (CuBr), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), Anisole (solvent).

-

Procedure: a. Add CuBr (14.4 mg, 0.1 mmol) and EBIB (36.0 mg, 0.1 mmol) to a dry Schlenk flask with a stir bar. b. Seal the flask and deoxygenate with three vacuum-nitrogen cycles. c. In a separate flask, mix MMA (2.0 g, 20 mmol) and anisole (2 mL). Degas this solution by bubbling with nitrogen for 30 minutes. d. Add the degassed MMA/anisole solution and degassed PMDETA (20.8 µL, 0.1 mmol) to the reaction flask via syringe. e. Immerse the flask in an oil bath thermostated at 90 °C. f. Terminate the reaction by cooling and exposing the contents to air. g. Purify the polymer by dissolving in THF, passing through an alumina column, and precipitating in cold hexane. h. Dry the resulting polymer in a vacuum oven.

Protocol 3: Synthesis of ABA Triblock Copolymer (e.g., Polystyrene-b-poly(n-butyl acrylate)-b-polystyrene)[4]

-

Synthesis of PnBA macroinitiator: a. Perform the ATRP of n-butyl acrylate as described in the data section, but stop the reaction at a specific time to obtain a PnBA macroinitiator of a desired molecular weight with bromine end-groups. b. Purify the PnBA macroinitiator by precipitation.

-

Chain extension with Styrene: a. In a Schlenk flask, dissolve the purified PnBA macroinitiator in a suitable solvent (e.g., toluene). b. Add the catalyst system (e.g., CuBr/PMDETA) and degas the solution. c. Add degassed styrene monomer and heat the reaction to the desired temperature (e.g., 110 °C). d. After polymerization, terminate and purify the resulting triblock copolymer as described in the previous protocols.

Characterization of Polymers

The synthesized polymers should be characterized to determine their molecular weight, molecular weight distribution, and composition.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure, determine the monomer conversion, and, in the case of copolymers, the composition.[7]

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) of the polymers.

Applications in Drug Development

The well-defined polymers synthesized using EBIB as a difunctional initiator have significant potential in the field of drug development. The ability to create ABA triblock copolymers allows for the formation of self-assembling nanostructures, such as micelles and vesicles, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The central ethylene glycol unit can impart biocompatibility and stealth properties, prolonging circulation time in the body. Furthermore, the terminal functional groups can be modified for targeted drug delivery to specific cells or tissues.

Conclusion

Ethylene bis(2-bromoisobutyrate) is a versatile and efficient difunctional initiator for Atom Transfer Radical Polymerization. Its use allows for the synthesis of a wide range of well-defined polymers with controlled architectures, which are of great interest for various applications, including advanced materials and drug delivery systems. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this initiator in their work.

References

The Lynchpin of Controlled Polymer Architectures: A Technical Guide to Ethylene Bis(2-bromoisobutyrate) in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Ethylene (B1197577) bis(2-bromoisobutyrate) has emerged as a cornerstone difunctional initiator in the field of polymer chemistry, particularly in the realm of controlled radical polymerization. Its symmetric structure and the presence of two initiating sites make it an invaluable tool for the synthesis of well-defined polymers with complex architectures, such as triblock copolymers and telechelic polymers. This technical guide provides an in-depth exploration of the role of ethylene bis(2-bromoisobutyrate) in polymer synthesis, with a focus on Atom Transfer Radical Polymerization (ATRP), complete with experimental data, detailed protocols, and mechanistic diagrams.

Core Application: A Difunctional Initiator for Symmetric Polymer Growth

Ethylene bis(2-bromoisobutyrate), also known as 1,2-Bis(2′-bromoisobutyryloxy)ethane or 2f-BiB, is primarily utilized as an initiator in controlled/living radical polymerization techniques.[1][2] Its key feature is the presence of two tertiary alkyl bromide functionalities, which can independently and simultaneously initiate the growth of polymer chains from a central ethylene glycol core. This difunctional nature is instrumental in producing polymers with a symmetrical, linear ABA-type triblock or telechelic (end-functionalized) structure.

The most prominent application of ethylene bis(2-bromoisobutyrate) is in Atom Transfer Radical Polymerization (ATRP), a robust method for synthesizing polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[3]

Quantitative Data from Polymerization Reactions

The following tables summarize quantitative data from various ATRP reactions using ethylene bis(2-bromoisobutyrate) as the initiator. This data highlights the versatility of this initiator with different monomers and the high degree of control achievable over the final polymer properties.

| Monomer | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Molar Ratio [M]:[I]:[Cat]:[L] | Mn ( g/mol ) | PDI (Mw/Mn) | Conversion (%) | Reference |

| Styrene (B11656) | CuCl₂/dNbpy | Toluene | 110 | 7 | 217:1:1.07:2.15 | 14,000 | 1.37 | 83 | [4] |

| Methyl Methacrylate (B99206) (MMA) | CuCl₂/PMDETA | Anisole (B1667542) | 90 | 2.5 | 198:1:1:1 | 23,000 | 1.45 | 79 | [1] |

| n-Butyl Acrylate (in triblock) | - | - | - | - | - | - | - | - | [5] |

| N-isopropylacrylamide (NIPAAm) | CuBr/Me₆TREN | IPA:H₂O (4:1) | 0 | - | 20:1:0.8:0.4 | - | - | - | [6] |

Table 1: Summary of Polymerization Data using Ethylene bis(2-bromoisobutyrate) Initiator.

Mechanistic Pathway and Experimental Workflow

The precise control over polymerization afforded by ATRP is rooted in the reversible activation and deactivation of the growing polymer chains. The following diagrams illustrate the fundamental mechanism of ATRP initiated by ethylene bis(2-bromoisobutyrate) and a typical experimental workflow.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving ethylene bis(2-bromoisobutyrate).

Protocol 1: Synthesis of Ethylene bis(2-bromoisobutyrate)

This protocol is adapted from a reported procedure for the synthesis of the initiator itself.[6]

Materials:

-

Ethylene glycol

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (TEA)

-

2-Bromoisobutyryl bromide

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer)

Procedure:

-

To a 2 L three-neck round-bottom flask equipped with a magnetic stirring bar and a dropping funnel, add ethylene glycol (8 mL, 0.14 mol) under a nitrogen atmosphere.

-

Cannulate anhydrous dichloromethane (700 mL) into the flask.

-

Add triethylamine (60 mL, 3 equivalents) to the reaction mixture via a deoxygenated syringe and cool the flask to 0 °C in an ice bath.

-

Add 2-Bromoisobutyryl bromide (37.6 mL, 2.5 equivalents) dropwise to the reaction mixture via the dropping funnel over one hour under a nitrogen atmosphere.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Filter the reaction mixture to remove the triethylammonium (B8662869) bromide salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by recrystallization or column chromatography.

Protocol 2: AGET ATRP of Styrene

This protocol describes the Activators Generated by Electron Transfer (AGET) ATRP of styrene.[4]

Materials:

-

Styrene (monomer)

-

Ethylene bis(2-bromoisobutyrate) (initiator, EBiB)

-

Copper(II) chloride (CuCl₂) (catalyst precursor)

-

4,4′-di(5-nonyl)-2,2′-bipyridine (dNbpy) (ligand)

-

Tin(II) 2-ethylhexanoate (B8288628) (Sn(EH)₂) (reducing agent/activator)

-

Toluene (solvent)

-

Schlenk flask and standard Schlenk line techniques

Procedure:

-

To a 25 mL Schlenk flask, add styrene (5.0 mL, 44 mmol), CuCl₂ (29.3 mg, 21.8 x 10⁻² mmol), and dNbpy (178 mg, 43.6 x 10⁻² mmol).

-

Bubble the mixture with nitrogen for 15 minutes to remove oxygen.

-

Add a purged solution of EBiB (29.7 µL, 20.3 x 10⁻² mmol) in toluene.

-

Add Sn(EH)₂ (32 µL, 9.8 x 10⁻² mmol).

-

Seal the flask and place it in a thermostated oil bath at 110 °C.

-

After the desired reaction time (e.g., 7 hours), stop the polymerization by opening the flask and exposing the catalyst to air.

-

Dissolve the polymer solution in THF and pass it through a neutral alumina column to remove the copper catalyst.

-

Precipitate the polymer in an excess of methanol, filter, and dry under vacuum.

Protocol 3: Bulk AGET ATRP of Methyl Methacrylate (MMA)

This protocol details the bulk polymerization of MMA using AGET ATRP.[1]

Materials:

-

Methyl methacrylate (MMA) (monomer)

-

Ethylene bis(2-bromoisobutyrate) (initiator, EBriB)

-

Copper(II) chloride (CuCl₂) (catalyst precursor)

-

N,N,N′,N″,N″-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Tin(II) 2-ethylhexanoate (Sn(EH)₂) (reducing agent/activator)

-

Anisole (solvent)

-

Schlenk flask

Procedure:

-

Add MMA (4.0 mL, 37 mmol) and CuCl₂ (25.2 mg, 18.7 x 10⁻² mmol) to a 25 mL Schlenk flask.

-

Bubble the mixture with nitrogen for 15 minutes.

-

Add a purged solution of PMDETA (39.1 µL, 18.7 x 10⁻² mmol) in anisole and stir the mixture.

-

Add Sn(EH)₂ (27 µL, 8.4 x 10⁻² mmol) and a purged solution of EBriB (27.4 µL, 18.7 x 10⁻² mmol) in anisole.

-

Seal the flask and heat it in a thermostated oil bath at 90 °C.

-

After the desired reaction time (e.g., 2.5 hours), stop the polymerization by opening the flask and exposing the catalyst to air.

-

Purify the polymer as described in the previous protocol.

Conclusion

Ethylene bis(2-bromoisobutyrate) stands out as a highly effective and versatile difunctional initiator for the synthesis of well-defined polymers via Atom Transfer Radical Polymerization. Its ability to initiate polymer growth from two distinct points allows for the creation of symmetrical polymer architectures that are highly sought after in materials science and biomedical applications, including drug delivery systems. The detailed protocols and quantitative data presented in this guide underscore the level of control and precision that can be achieved using this initiator, making it an indispensable tool for polymer chemists. The continued exploration of its use in various controlled polymerization techniques will undoubtedly lead to the development of novel polymeric materials with tailored properties and functionalities.

References

- 1. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 2. Ethylene bis(2-bromoisobutyrate) [polymersource.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide on the Safe Handling of Ethylene bis(2-bromoisobutyrate)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for Ethylene bis(2-bromoisobutyrate), a difunctional initiator commonly used in Atom Transfer Radical Polymerization (ATRP). Given its classification as a hazardous substance, a thorough understanding of its properties and adherence to strict safety protocols are imperative for all personnel involved in its handling and use.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Ethylene bis(2-bromoisobutyrate) is presented in Table 1. This data is essential for the safe storage and handling of the compound.

| Property | Value |

| Synonym(s) | 1,2-Bis(2'-bromoisobutyryloxy)ethane, 2f-BiB, Difunctional initiator[1] |

| CAS Number | 248603-11-4[1] |

| Molecular Formula | C₁₀H₁₆Br₂O₄[1] |

| Molecular Weight | 360.04 g/mol [1] |

| Appearance | Solid[1] |

| Melting Point | 45-49 °C[1][2][3][4] |

| Boiling Point | 344.5 ± 22.0 °C (Predicted)[2][4] |

| Density | 1.585 ± 0.06 g/cm³ (Predicted)[2][4] |

| Flash Point | >110 °C[2][4] |

| Solubility | Soluble in alcohol and ether. Insoluble in water.[5] |

Hazard Identification and Classification

Ethylene bis(2-bromoisobutyrate) is classified as a hazardous chemical. The GHS hazard classifications and corresponding statements are summarized in Table 2.

| Hazard Class | GHS Classification | Hazard Statement(s) | Signal Word |

| Acute Toxicity (Oral) | Acute Tox. 4 | H302: Harmful if swallowed.[1][6] | Danger[1] |

| Serious Eye Damage/Eye Irritation | Eye Dam. 1 | H318: Causes serious eye damage.[1][6] | |

| Hazardous to the Aquatic Environment, Acute Hazard | Aquatic Acute 3 | H402: Harmful to aquatic life.[6] |

Hazard Pictograms:

Experimental Protocols for Safe Handling

Adherence to the following detailed protocols is mandatory to minimize risk during the handling and use of Ethylene bis(2-bromoisobutyrate).

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The minimum required PPE is detailed in Table 3.

| Body Part | Protective Equipment | Specifications and Rationale |

| Eyes/Face | Safety goggles and a face shield | To protect against splashes and dust. A face shield alone is not sufficient.[7] |

| Skin | Chemical-resistant gloves (e.g., Butyl rubber), lab coat, and apron | To prevent skin contact. Corrosive solids can react with skin moisture.[7][8] |

| Respiratory | NIOSH-approved respirator with appropriate cartridges | Required when engineering controls are insufficient or during spill cleanup to avoid inhaling dust.[6] |

3.2. Engineering Controls

Proper engineering controls are critical for maintaining a safe laboratory environment.

-

Ventilation: All handling of Ethylene bis(2-bromoisobutyrate) that may generate dust or aerosols should be conducted in a certified chemical fume hood.[6][7]

-

Eye Wash and Safety Shower: An operational and easily accessible eyewash station and safety shower must be available in the immediate work area.[7]

3.3. Handling and Storage Procedures

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Avoid the formation of dust and aerosols.[6] Do not eat, drink, or smoke in the work area.[6] Wash hands thoroughly after handling.[6]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[6] The compound is sensitive to heat and light.[6] Store away from incompatible materials such as acids, bases, reducing agents, and oxidizing agents.[9]

Emergency Procedures

Immediate and appropriate response to an emergency is critical. The following workflows and procedures should be clearly understood by all personnel.

4.1. First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[7] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6][10] |

4.2. Spill Response

A clear, logical workflow for spill response is essential to prevent escalation of the incident.

Toxicological Information

Detailed toxicological data for Ethylene bis(2-bromoisobutyrate) is limited.[11] However, the available information indicates that it is harmful if swallowed and causes serious eye damage.[6] The primary routes of exposure are ingestion, inhalation, and skin/eye contact. Due to the presence of bromo-functional groups, there is a potential for the compound to act as an alkylating agent, which can have mutagenic or carcinogenic effects, although specific data for this compound is not available. Researchers should handle this compound with the assumption that it is highly toxic.

Signaling Pathway for Chemical Eye Injury

While a specific toxicological pathway for Ethylene bis(2-bromoisobutyrate) is not documented, a general logical pathway for a corrosive chemical causing eye damage can be illustrated.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical or carbon dioxide.[6]

-

Hazardous Combustion Products: Combustion may produce carbon oxides and hydrogen bromide gas.[6][10]

-

Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Disposal Considerations

Dispose of Ethylene bis(2-bromoisobutyrate) and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6]

By adhering to the information and protocols outlined in this guide, researchers can significantly mitigate the risks associated with the handling and use of Ethylene bis(2-bromoisobutyrate), ensuring a safer laboratory environment.

References

- 1. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 2. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]

- 3. ehs.princeton.edu [ehs.princeton.edu]

- 4. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]

- 7. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 10. offices.austincc.edu [offices.austincc.edu]

- 11. chemicalbook.com [chemicalbook.com]

A Technical Guide to Atom Transfer Radical Polymerization (ATRP) with Difunctional Initiators

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/"living" radical polymerization (CRP) technique that enables the precise synthesis of polymers with predetermined molecular weights, low polydispersity, and diverse architectures. The use of difunctional initiators in ATRP is a powerful strategy for creating unique macromolecular structures, such as telechelic polymers with reactive groups at both chain ends, ABA triblock copolymers, and polymers featuring a central functional or cleavable linkage. This capability is particularly relevant for applications in drug development and materials science, where well-defined, stimuli-responsive, or degradable polymers are highly sought after. This guide provides an in-depth overview of the core principles of ATRP using difunctional initiators, detailed experimental protocols, quantitative data, and graphical representations of the underlying mechanisms and workflows.

Introduction to Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile polymerization method that provides excellent control over polymer chain growth.[1] Its mechanism is based on a reversible redox process catalyzed by a transition metal complex, typically copper, which mediates the equilibrium between active, propagating radicals and dormant alkyl halide species.[2]

The key components of an ATRP system are:

-

Monomer: A wide variety of monomers, such as styrenes, (meth)acrylates, and acrylonitrile, can be polymerized.[3]

-

Initiator: An alkyl halide (R-X) that determines the starting point of polymerization. The number-average molecular weight (Mn) is controlled by the initial ratio of monomer to initiator.[4]

-

Catalyst System: A transition metal complex (e.g., Cu(I)Br) and a ligand (e.g., PMDETA or bipyridine). The catalyst facilitates the reversible activation and deactivation of the polymer chains.

The fundamental equilibrium in ATRP involves the activation of a dormant chain (P-X) by the activator complex (e.g., Cu(I)/Ligand) to generate a propagating radical (P•) and the deactivator complex (e.g., X-Cu(II)/Ligand). This equilibrium is heavily shifted towards the dormant species, keeping the radical concentration low and thus minimizing termination reactions.[2]

The Role of Difunctional Initiators in ATRP

Difunctional initiators possess two independently acting initiating sites, typically alkyl halide groups, allowing for simultaneous and symmetrical polymer chain growth in two directions. This unique feature enables the synthesis of specialized polymer architectures that are not readily accessible with monofunctional initiators.

Synthesis of Telechelic Polymers

Telechelic polymers are macromolecules that contain reactive functional groups at both chain ends.[5][6] By using a difunctional initiator, ATRP produces linear polymers with a halogen atom at each terminus. These terminal halogens can be subsequently transformed into a variety of other functional groups (e.g., azide, hydroxyl, carboxylic acid) through post-polymerization modifications, yielding valuable precursors for chain extension, coupling reactions, or network formation.[3]

Preparation of ABA Triblock Copolymers

Difunctional initiators are highly effective for synthesizing ABA triblock copolymers.[7][8] The process involves two sequential ATRP steps:

-

The polymerization of a first monomer (B) is initiated from the difunctional initiator, resulting in a B-block polymer with active halogen end groups (an α,ω-dihalide functional macroinitiator).

-

A second monomer (A) is then added to the system, and polymerization commences from both ends of the B-block macroinitiator, growing the A blocks to form the final A-B-A triblock structure.[8]

Incorporation of Central Functional/Cleavable Groups

A key advantage of difunctional initiators is the ability to introduce specific functionalities into the center of a polymer chain.[9] By designing an initiator with a cleavable or responsive core, one can create "smart" polymers. For example:

-

Disulfide Linkages: Initiators containing a disulfide bond can produce polymers that degrade into two smaller chains under reducing conditions, a feature highly desirable for drug delivery systems.[4][9]

-

Stimuli-Responsive Linkages: Initiators with triggers that respond to stimuli like pH, oxidation (e.g., boronic esters), or light can be synthesized, allowing the resulting polymer to cleave upon exposure to a specific trigger.[7][10][11]

Types of Difunctional Initiators

A variety of difunctional initiators are available or can be synthesized for ATRP. The choice of initiator depends on the desired polymer architecture and functionality.

-

Symmetrical Alkyl Dihalides: Simple molecules like diethyl 2,5-dibromoadipate or α,α'-dibromo-p-xylene are commonly used for preparing standard telechelic polymers and block copolymers.

-

Disulfide-Containing Initiators: Bis[2-(2-bromoisobutyryloxy)ethyl] disulfide is a prime example used to create polymers with a degradable disulfide linkage at their core.[4]

-

Photo-cleavable Initiators: Initiators containing photo-labile groups (e.g., o-nitrobenzyl) allow for polymer cleavage upon UV irradiation.[12]

-

Oxidation-Responsive Initiators: Recent developments include initiators with boronic ester triggers that cleave in the presence of oxidizing agents like hydrogen peroxide.[7][11]

Kinetics and Polymer Characterization

In a well-controlled ATRP initiated by a difunctional molecule, the polymerization kinetics follow a first-order relationship with respect to the monomer concentration. This is visualized as a linear plot of ln([M]₀/[M]) versus time, which indicates a constant concentration of propagating radicals.[11]

Key characteristics of a controlled polymerization include:

-

A linear increase in number-average molecular weight (Mn) with monomer conversion.

-

A low and decreasing polydispersity index (PDI or Mₙ/Mₙ), typically below 1.3.

The primary techniques for characterizing the resulting polymers are:

-

Size Exclusion Chromatography (SEC/GPC): To determine Mn, Mₙ, and PDI.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure, determine monomer conversion, and verify end-group functionality.

Data Presentation

Quantitative data from ATRP experiments demonstrate the level of control achieved. The following tables summarize typical results for the polymerization of methyl methacrylate (B99206) (MMA) using different difunctional initiators.

Table 1: Polymerization of MMA with a Degradable, Boronic Ester-Based Difunctional Initiator Conditions: T = 55 °C, [MMA]₀/[DFI]₀/[CuCl]₀/[PMDETA]₀ = 400/1/2.24/2.[11]

| Time (min) | Conversion (%) | Mₙ (SEC, g/mol ) | PDI (Mₙ/Mₙ) |

| 15 | 11 | 9,830 | 1.20 |

| 50 | 23 | 16,150 | 1.16 |

| 95 | 34 | 20,440 | 1.14 |

| 120 | 47 | 24,670 | 1.13 |

| 160 | 56 | 28,110 | 1.13 |

| 200 | 69 | 33,260 | 1.13 |

Table 2: Synthesis of PMMA-b-PPOA-b-PMMA Triblock Copolymer Data for the ATRP of methyl methacrylate (MMA) from a PPOA-based difunctional macroinitiator.

| Sample | Macroinitiator Mₙ ( g/mol ) | Triblock Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| 1 | 5,200 | 10,800 | 1.25 |

| 2 | 5,200 | 15,300 | 1.28 |

| 3 | 8,100 | 18,600 | 1.31 |

Experimental Protocols

Precise experimental technique is critical for successful ATRP. This includes the purification of reagents and the removal of oxygen, which can terminate the polymerization.

General Protocol for ATRP with a Difunctional Initiator

-

Reagent Preparation: The monomer is passed through a basic alumina (B75360) column to remove the inhibitor. The solvent, if used, is typically degassed. The ligand and initiator are used as received or purified as necessary. The copper(I) catalyst is sensitive to oxidation and should be handled under an inert atmosphere.

-

Reaction Setup: The difunctional initiator, catalyst (e.g., CuBr), and a magnetic stir bar are added to a Schlenk flask. The flask is sealed with a rubber septum and subjected to several vacuum/inert gas (argon or nitrogen) cycles.

-

Degassing: The degassed monomer, ligand, and solvent are added to the flask via syringe under a positive pressure of inert gas. The entire reaction mixture is then thoroughly degassed, typically by three freeze-pump-thaw cycles.

-

Polymerization: The flask is placed in a preheated oil bath set to the desired reaction temperature to start the polymerization. The reaction is allowed to proceed with stirring for the target time. Samples may be taken periodically via a degassed syringe to monitor kinetics.

-

Termination: The polymerization is stopped by cooling the flask to room temperature and exposing the reaction mixture to air. This oxidizes the Cu(I) catalyst, quenching the reaction.

-

Purification: The polymer solution is diluted with a suitable solvent (e.g., THF) and passed through a neutral alumina column to remove the copper catalyst. The purified polymer is then isolated by precipitation into a non-solvent (e.g., cold methanol (B129727) or hexane), filtered, and dried under vacuum.

Example Protocol: Synthesis of pMMA with a Degradable Difunctional Initiator[11]

-

Reagents: Methyl methacrylate (MMA, monomer), a boronic ester-based difunctional initiator (DFI), Copper(I) chloride (CuCl, catalyst), Pentamethyldiethylenetriamine (PMDETA, ligand).

-

Procedure:

-

To a Schlenk flask, DFI (e.g., 0.05 mmol), CuCl (0.112 mmol), and a stir bar were added.

-

The flask was sealed and cycled between vacuum and nitrogen three times.

-

MMA (20 mmol) and PMDETA (0.1 mmol) were added via syringe.

-

The mixture was subjected to three freeze-pump-thaw cycles.

-

The flask was backfilled with nitrogen and placed in an oil bath at 55 °C.

-

After the desired time, the reaction was stopped by exposing the contents to air.

-

The resulting polymer was dissolved in THF, passed through an alumina column, and precipitated in cold methanol.

-

Visualizing ATRP Processes

Diagrams created using Graphviz help to illustrate the core concepts of ATRP with difunctional initiators.

Caption: Mechanism of ATRP with a difunctional initiator showing bidirectional growth.

Caption: A typical experimental workflow for conducting ATRP.

Caption: Synthesis pathway for an ABA triblock copolymer using a difunctional initiator.

Applications in Research and Drug Development

The precise control afforded by difunctional ATRP is highly valuable for biomedical applications.

-

Drug Delivery: ABA triblock copolymers can self-assemble into micelles with a hydrophobic core (B block) for encapsulating poorly soluble drugs and a hydrophilic corona (A blocks) for aqueous stability.

-

Degradable Materials: Polymers with centrally located, cleavable disulfide or ester links can be used to create delivery vehicles that release their payload in response to specific biological triggers (e.g., reductive environment inside a cell).[13]

-

Bioconjugation: Telechelic polymers with reactive end-groups can be conjugated to proteins, peptides, or targeting ligands to create advanced therapeutic agents.

Conclusion

Atom Transfer Radical Polymerization with difunctional initiators is a cornerstone technique for advanced polymer synthesis. It provides a straightforward and powerful route to well-defined telechelic polymers, ABA triblock copolymers, and polymers with precisely placed internal functionalities. For researchers in drug development and materials science, this methodology opens the door to creating sophisticated, tailor-made macromolecules with properties engineered for specific, high-value applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 3. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Synthesis of telechelic polyolefins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. A Degradable Difunctional Initiator for ATRP That Responds to Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of ABA-Type Triblock Copolymers Using Novel Bifunctional PS, PMMA, and PCL Macroinitiators Bearing p-xylene-bis(2-mercaptoethyloxy) Core [mdpi.com]

- 9. Use of functional ATRP initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A Degradable Difunctional Initiator for ATRP That Responds to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cris.biu.ac.il [cris.biu.ac.il]

- 13. mdpi.com [mdpi.com]

Ethylene Bis(2-bromoisobutyrate): A Technical Guide to Crosslinking Polymers and Resins

For Researchers, Scientists, and Drug Development Professionals

Ethylene (B1197577) bis(2-bromoisobutyrate) (EBIB) is a highly efficient, difunctional initiator used in Atom Transfer Radical Polymerization (ATRP). Its symmetrical structure allows for the simultaneous growth of two polymer chains, making it a valuable tool for creating well-defined polymer architectures, including linear block copolymers, telechelic polymers, and, significantly, crosslinked polymer networks and resins. This technical guide provides an in-depth overview of the synthesis of EBIB and its application in the formation of crosslinked polymers, tailored for researchers in polymer chemistry and drug development.

Physicochemical Properties of Ethylene bis(2-bromoisobutyrate)

A clear understanding of the properties of EBIB is crucial for its effective use in polymerization.

| Property | Value |

| Molecular Formula | C₁₀H₁₆Br₂O₄ |

| Molecular Weight | 360.04 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 45-49 °C |

| Solubility | Soluble in many organic solvents (e.g., THF, DMF, toluene) |

| CAS Number | 248603-11-4 |

Synthesis of Ethylene bis(2-bromoisobutyrate)

The synthesis of EBIB is a straightforward esterification reaction between ethylene glycol and 2-bromoisobutyryl bromide. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of Ethylene bis(2-bromoisobutyrate)

Materials:

-

Ethylene glycol

-

2-Bromoisobutyryl bromide

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

Procedure:

-

Reaction Setup: A dried round-bottom flask is charged with ethylene glycol and anhydrous DCM under an inert atmosphere (Argon or Nitrogen). The flask is cooled to 0°C in an ice bath.

-

Addition of Triethylamine: Triethylamine (acting as a base to neutralize the HBr byproduct) is added to the stirred solution.

-

Addition of 2-Bromoisobutyryl Bromide: 2-Bromoisobutyryl bromide is dissolved in anhydrous DCM and added dropwise to the reaction mixture via a dropping funnel over a period of 1-2 hours, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction mixture is filtered to remove the triethylammonium (B8662869) bromide salt. The filtrate is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane (B92381) or ethanol) to yield pure Ethylene bis(2-bromoisobutyrate) as a white solid.

Crosslinking of Polymers using Ethylene bis(2-bromoisobutyrate)

The difunctional nature of EBIB allows it to act as a starting point for the growth of two separate polymer chains. When a divinyl crosslinking agent is included in the polymerization, these growing chains can become interconnected, leading to the formation of a three-dimensional polymer network. This process is fundamental to the creation of hydrogels, resins, and other crosslinked materials.

Mechanism of Crosslinking

The crosslinking process via ATRP using EBIB and a divinyl crosslinker can be conceptualized in the following steps:

-

Initiation: The two bromine end-groups of EBIB are activated by a transition metal catalyst (typically a copper complex) to form two radical centers.

-

Propagation: These radicals initiate the polymerization of a monovinyl monomer, leading to the growth of two linear polymer chains from the EBIB core.

-

Crosslinking: A divinyl monomer (crosslinker) is incorporated into the growing polymer chains. One vinyl group of the crosslinker reacts, leaving a pendant vinyl group.

-

Network Formation: The pendant vinyl groups on the polymer chains can then react with other growing chains, forming covalent bonds that link the chains together. As this process continues, a macroscopic gel or network is formed.

Experimental Protocol: ATRP Synthesis of a Crosslinked Polymer Network

This protocol provides a general procedure for the synthesis of a crosslinked polymer network using EBIB as the initiator and a divinyl monomer as the crosslinker. The specific monomer and crosslinker can be chosen based on the desired properties of the final material (e.g., hydrophilicity for hydrogels).

Materials:

-

Ethylene bis(2-bromoisobutyrate) (EBIB)

-

Monovinyl monomer (e.g., methyl methacrylate, hydroxyethyl (B10761427) methacrylate)

-

Divinyl crosslinker (e.g., ethylene glycol dimethacrylate)

-

Copper(I) bromide (CuBr)

-

Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)

-

Solvent (e.g., anisole, DMF)

-

Argon or Nitrogen gas

-

Schlenk flask and other standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and deoxygenate by performing three freeze-pump-thaw cycles.

-

Addition of Reagents: Under an inert atmosphere, add the solvent, monovinyl monomer, divinyl crosslinker, and ligand to the flask. Deoxygenate the mixture with an additional three freeze-pump-thaw cycles.

-

Initiation: In a separate vial, dissolve the EBIB initiator in a small amount of deoxygenated solvent. Inject the initiator solution into the reaction flask to start the polymerization.

-

Polymerization: Place the flask in a preheated oil bath at the desired temperature and stir. The reaction time will depend on the desired conversion and crosslinking density.

-

Termination: To stop the polymerization, open the flask to air and dilute with a suitable solvent (e.g., THF).

-

Purification: The crosslinked polymer can be purified by precipitation in a non-solvent (e.g., hexane or methanol) to remove unreacted monomers and catalyst. The purified network is then dried under vacuum.

Quantitative Data for ATRP Network Synthesis

The properties of the resulting crosslinked polymer network are highly dependent on the reaction conditions. The following table provides representative conditions and expected outcomes.

| Parameter | Condition 1 | Condition 2 |

| [Monomer]:[Crosslinker]:[EBIB]:[CuBr]:[Ligand] | 100 : 2 : 1 : 1 : 2 | 200 : 5 : 1 : 1 : 2 |

| Solvent | Anisole | DMF |

| Temperature (°C) | 70 | 90 |

| Time (h) | 6 | 8 |

| Expected Crosslinking Density | Lower | Higher |

| Expected Swelling Ratio (for hydrogels) | Higher | Lower |

| Expected Mechanical Strength | Lower | Higher |

Characterization of Crosslinked Polymers

The successful formation of a crosslinked network and its physical properties can be assessed through various analytical techniques.

-

Gel Permeation Chromatography (GPC): Analysis of the soluble fraction (sol) of the polymer before the gel point can provide information on the molecular weight and dispersity of the primary polymer chains.

-

Swellability Studies: For hydrogels, the equilibrium swelling ratio in a given solvent is a measure of the crosslinking density. A lower swelling ratio indicates a higher degree of crosslinking.

-

Rheology: The mechanical properties of the crosslinked material, such as the storage modulus (G') and loss modulus (G''), can be determined by rheological measurements. A higher storage modulus is indicative of a more rigid, highly crosslinked network.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the chemical structure of the polymer and to determine the monomer conversion.

Logical Relationships in Crosslinked Polymer Synthesis

The final properties of the crosslinked polymer are a result of the interplay between several key experimental parameters. Understanding these relationships is crucial for designing materials with specific characteristics.

Conclusion

Ethylene bis(2-bromoisobutyrate) is a versatile difunctional initiator that enables the synthesis of well-defined crosslinked polymers and resins through Atom Transfer Radical Polymerization. By carefully controlling the reaction parameters, such as the initiator, monomer, and crosslinker concentrations, researchers can tailor the properties of the resulting network to suit a wide range of applications, from drug delivery hydrogels to robust thermosetting resins. The protocols and principles outlined in this guide provide a solid foundation for the rational design and synthesis of these advanced materials.

The Core Principles of Ethylene Bis(2-Bromoisobutyrate) in Advanced Coatings and Adhesives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethylene bis(2-bromoisobutyrate) (EBIB) is a highly efficient and versatile difunctional initiator used in Atom Transfer Radical Polymerization (ATRP). Its symmetrical structure allows for the controlled growth of polymer chains from a central core, making it an invaluable tool for synthesizing well-defined polymers with tailored architectures. This technical guide delves into the fundamental principles of utilizing EBIB in the formulation of high-performance coatings and adhesives, providing a comprehensive overview of the synthetic strategies, experimental considerations, and the resulting material properties.

The Role of Ethylene Bis(2-Bromoisobutyrate) in Controlled Polymerization

EBIB's primary function is to initiate the polymerization of a wide range of monomers in a controlled manner. As a difunctional initiator, it possesses two initiating sites, enabling the simultaneous growth of two polymer chains. This is particularly advantageous for creating triblock copolymers, which are often employed in advanced coatings and adhesives to achieve a unique combination of properties, such as hardness, flexibility, and adhesion.

The polymerization process initiated by EBIB is typically Atom Transfer Radical Polymerization (ATRP), a robust and widely used controlled/"living" radical polymerization technique. ATRP allows for the precise control over the polymer's molecular weight, polydispersity, and end-group functionality.

Synthesis of Block Copolymers for Coatings and Adhesives

The synthesis of block copolymers using EBIB is a cornerstone for developing advanced coatings and adhesives. By sequentially adding different monomers, polymers with distinct blocks can be created. For instance, a common strategy involves the synthesis of A-B-A triblock copolymers, where the 'A' blocks are typically hard, glassy polymers providing mechanical strength, and the 'B' block is a soft, rubbery polymer that imparts flexibility and adhesive properties.

Table 1: Representative Examples of Block Copolymer Synthesis using EBIB

| Monomer(s) | Initiator/Catalyst/Ligand System | Solvent | Temperature (°C) | Time (h) | Resulting Polymer | Mn ( g/mol ) | Mw/Mn (Đ) | Reference |